molecular formula C9H10N4 B13944458 3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine

3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B13944458
M. Wt: 174.20 g/mol
InChI Key: UNENSADGMXBUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of nitrogen atoms in the triazole ring imparts unique chemical properties, making it a versatile scaffold for the development of new molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .

Mechanism of Action

The mechanism of action of 3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with nucleic acids. The nitrogen atoms in the triazole ring play a crucial role in forming hydrogen bonds and coordinating with metal ions, which enhances its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-triazol-3-yl)pyridine
  • 3,5-dimethyl-1H-1,2,4-triazole
  • 1,2,4-triazole derivatives

Uniqueness

3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both pyridine and triazole rings allows for diverse reactivity and the potential to form a wide range of derivatives with tailored properties .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

3-(1,5-dimethyl-1,2,4-triazol-3-yl)pyridine

InChI

InChI=1S/C9H10N4/c1-7-11-9(12-13(7)2)8-4-3-5-10-6-8/h3-6H,1-2H3

InChI Key

UNENSADGMXBUQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.